3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring:
- A chloro-substituted benzene ring (electron-withdrawing group).
- A tetrazole heterocycle (five-membered ring with four nitrogen atoms) linked via a methylene bridge.
- A 4-ethoxyphenyl substituent on the tetrazole (electron-donating ethoxy group).
The molecular formula is C₁₅H₁₄ClN₅O₃S, with a molecular weight of 379.82 g/mol (estimated). The ethoxyphenyl group enhances solubility in organic solvents, while the sulfonamide and tetrazole moieties facilitate interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-2-25-14-8-6-13(7-9-14)22-16(19-20-21-22)11-18-26(23,24)15-5-3-4-12(17)10-15/h3-10,18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCEQRBRUDGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a chlorobenzene derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and the coupling reactions, as well as the use of automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
The compound serves as a significant building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with potentially enhanced properties.
Biology
Research indicates that 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide may exhibit biological activity relevant to drug discovery. Preliminary studies suggest it could interact with specific biological targets, making it a candidate for further pharmacological investigation.
Industry
In industrial applications, this compound can be utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products in pharmaceuticals and agrochemicals.
Safety and Hazards
As with many chemical compounds, safety considerations are vital when handling 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide. Proper laboratory protocols should be followed to mitigate risks associated with exposure.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Tetrazole Formation : The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
- Coupling Reaction : The resulting tetrazole is coupled with a chlorobenzene derivative via nucleophilic substitution.
Industrial Production
Optimizing synthetic routes for industrial production focuses on maximizing yield and minimizing costs. Techniques such as continuous flow reactors and automated systems are often employed for efficiency.
Antiviral Effects
Research on related compounds has shown potential antiviral properties. For example, derivatives structurally similar to 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide have demonstrated inhibitory effects on viral replication in vitro.
Antibacterial Efficacy
Sulfonamide derivatives are well-known for their antibacterial properties. Studies have indicated that compounds similar to this one can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Potential
Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cell lines. This suggests that 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide may hold promise for therapeutic applications in oncology.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Potential candidate for drug discovery |
| Industry | Production of specialty chemicals |
Mechanism of Action
The mechanism of action of 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group, for example, can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
Bioactivity :
- The tetrazole ring in the target compound enhances binding affinity to biological targets (e.g., enzymes) due to its ability to participate in hydrogen bonding and π-π interactions .
- The 4-ethoxyphenyl group improves solubility compared to phenyl-substituted analogs (e.g., ), balancing lipophilicity for better pharmacokinetics .
Stability :
- Sulfonamide derivatives generally exhibit higher metabolic stability than benzamide analogs (e.g., ) due to resistance to hydrolysis .
Substituent Effects: Chloro vs. Methoxy groups () may reduce reactivity but improve solubility . Ethoxyphenyl vs. Cyclohexyl: Ethoxyphenyl provides a balance of solubility and steric effects, whereas cyclohexyl () increases lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, diuretic, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Sulfonamides typically exert their biological effects through several mechanisms:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis, which is essential for DNA and RNA synthesis.
- Modulation of Ion Channels : Some sulfonamide derivatives have been shown to interact with ion channels, affecting cellular excitability and signaling pathways.
Antimicrobial Properties
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance:
- A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains by interfering with folate metabolism .
Cardiovascular Effects
Recent studies have investigated the impact of benzene sulfonamides on cardiovascular parameters:
- An isolated rat heart model was utilized to assess the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting a potential role in managing hypertension .
Study 1: Cardiovascular Impact
In a controlled experiment, researchers evaluated the effects of different sulfonamide derivatives on coronary resistance. The findings were summarized in the following table:
| Compound | Dose (nM) | Effect on Perfusion Pressure (%) | Effect on Coronary Resistance (%) |
|---|---|---|---|
| Control | - | 0 | 0 |
| 3-chloro-N-{[1-(4-ethoxyphenyl)-...} | 0.001 | -15 | -20 |
| 2-hydrazinocarbonyl-benzenesulfonamide | 0.001 | -10 | -15 |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | -25 | -30 |
This study highlighted that the compound under investigation exhibited a notable decrease in both perfusion pressure and coronary resistance compared to control conditions .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli:
- The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
| Compound | MIC (µg/mL) Staphylococcus aureus | MIC (µg/mL) Escherichia coli |
|---|---|---|
| 3-chloro-N-{[1-(4-ethoxyphenyl)-...} | 8 | 16 |
| Standard Sulfamethoxazole | 4 | 8 |
These findings suggest that the compound may be effective against common bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
